2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Description
Scientific Research Applications
Prevention and Treatment of Cerebral Conditions
Research has explored the use of benzenesulfonamide derivatives in the prevention of cerebral vasospasm, a serious complication following subarachnoid hemorrhage (SAH). The oral administration of endothelin receptor antagonists, related to the chemical family of benzenesulfonamides, demonstrated potential in reducing the constriction of blood vessels induced by SAH, highlighting their therapeutic potential in treating vasospasm and possibly related cerebral conditions (Zuccarello et al., 1996).
Antimicrobial and Anti-HIV Activity
A study on novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety found these compounds exhibit significant antimicrobial and anti-HIV activities. The research underscores the potential of such compounds in developing new treatments against infectious diseases, offering a base for further investigation into their application in antimicrobial and antiviral therapies (Iqbal et al., 2006).
Cognitive Enhancements
The compound SB-399885, a derivative of benzenesulfonamide, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound has shown promise in improving cognitive deficits in aged rats, suggesting a potential application in treating disorders characterized by cognitive decline, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anticancer Activity
Several benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Notably, certain compounds have shown cytotoxic activity towards various human cancer cell lines, including HCT-116, HeLa, and MCF-7, with mechanisms involving apoptosis induction. These findings indicate the potential of benzenesulfonamide derivatives in cancer treatment, especially in developing targeted therapies that induce apoptosis in cancer cells (Żołnowska et al., 2016).
Enzyme Inhibition
Research on benzenesulfonamides has also highlighted their role as enzyme inhibitors, particularly carbonic anhydrase inhibitors. These compounds have been investigated for their potential in treating conditions like glaucoma by lowering intraocular pressure, demonstrating the versatility of benzenesulfonamide derivatives in therapeutic applications across various medical conditions (Nocentini et al., 2016).
Properties
IUPAC Name |
2,5-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c19-15-6-7-16(20)18(12-15)26(23,24)21-8-9-22-10-11-25-17(13-22)14-4-2-1-3-5-14/h1-7,12,17,21H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIDONQTMQHGFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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